molecular formula C12H21N3 B13288994 N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13288994
M. Wt: 207.32 g/mol
InChI Key: JRVHTFPYJYWNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named This compound according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom bearing the methyl group (position 1), followed by the amine substituent at position 3. The cyclohexyl group is attached to the amine nitrogen via its 4-ethyl-substituted carbon, forming a branched aliphatic chain.

The molecular formula is C₁₂H₂₁N₃ , with a molecular weight of 207.32 g/mol . This formula accounts for the pyrazole ring (C₃H₃N₂), the methyl group (CH₃), the cyclohexane ring (C₆H₁₁), and the ethyl substituent (C₂H₅). The SMILES notation CN1N=C(NC2CCC(CC)CC2)C=C1 explicitly defines the connectivity: a methyl group at N1, an amine-linked 4-ethylcyclohexyl group at C3, and double bonds at C4–C5.

Three-Dimensional Molecular Structure Analysis

The three-dimensional geometry of this compound is characterized by planar aromatic and nonplanar aliphatic regions. The pyrazole ring adopts a nearly flat conformation due to aromatic π-electron delocalization, with bond lengths of approximately 1.33 Å for N–C and 1.38 Å for C–C. The methyl group at N1 lies perpendicular to the pyrazole plane, while the 4-ethylcyclohexyl group extends axially or equatorially depending on cyclohexane ring puckering.

Computational studies reveal a topological polar surface area (TPSA) of 29.85 Ų and a LogP value of 2.80 , indicating moderate hydrophobicity. The molecule’s rotatable bond count of 3 corresponds to the ethyl group’s C–C bond and two C–N bonds connecting the cyclohexylamine to the pyrazole. Hydrogen bonding capacity includes one donor (N–H) and three acceptors (two pyrazole nitrogens and the amine).

Property Value
Molecular Formula C₁₂H₂₁N₃
Molecular Weight 207.32 g/mol
TPSA 29.85 Ų
LogP 2.80
Rotatable Bonds 3

Conformational Isomerism in Cyclohexyl Substituent

The 4-ethylcyclohexyl group exhibits chair conformations , with the ethyl substituent occupying either axial or equatorial positions. In the axial conformation, the ethyl group aligns parallel to the cyclohexane’s principal axis, introducing steric strain from 1,3-diaxial interactions with adjacent hydrogens. Conversely, the equatorial conformation minimizes steric hindrance by positioning the ethyl group outward, resulting in greater thermodynamic stability.

For this compound, the equatorial form predominates at equilibrium due to reduced van der Waals repulsion. This preference influences the molecule’s overall shape, directing the ethyl moiety away from the pyrazole ring and optimizing solvation in nonpolar environments.

Tautomeric Behavior of Pyrazole Ring System

Pyrazole derivatives typically exhibit prototropic tautomerism , where the hydrogen atom at N1 or N2 migrates between nitrogen centers. However, in this compound, tautomerism is suppressed by the methyl group at N1, which locks the hydrogen in position. This stabilization forces the pyrazole ring into the 1H-tautomer , precluding the formation of alternative 2H or 3H forms.

The amine group at C3 further rigidifies the structure through resonance with the pyrazole’s π-system. Delocalization of the lone pair from the amine nitrogen into the aromatic ring enhances stability and reduces basicity compared to aliphatic amines.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(4-ethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)13-12-8-9-15(2)14-12/h8-11H,3-7H2,1-2H3,(H,13,14)

InChI Key

JRVHTFPYJYWNFT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclohexyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine and four analogous compounds derived from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications Reference
This compound C₁₂H₂₁N₃ 207.32 1-methylpyrazole, 4-ethylcyclohexylamine Not reported High lipophilicity, synthetic intermediate
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine C₁₄H₂₀ClN₃O 281.78 4-methylpyrazole, 3-methoxybenzylamine Not reported Organic synthesis; potential bioactivity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 3-methylpyrazole, pyridinyl, cyclopropyl 104.0–107.0 Crystalline solid; copper-catalyzed synthesis
4-Ethylcyclohexyl methylphosphonofluoridate C₉H₁₈FO₂P 208.21 4-ethylcyclohexyl, methylphosphonofluoridate Not reported Organophosphate analog; structural studies
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 251.29 Pyridazine-pyrazole hybrid, 4-methylphenyl Not reported Crystallography; aromatic stacking motifs

Structural Features

  • Core Heterocycle : The target compound and analogs share a pyrazole backbone, but substitutions vary significantly:
    • This compound features a bulky 4-ethylcyclohexyl group, which may induce steric hindrance and enhance hydrophobicity compared to smaller substituents like the cyclopropyl group in or the methoxybenzyl group in .
    • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (from ) incorporates a pyridinyl ring, enabling π-π stacking interactions absent in the target compound.

Physical Properties

  • Melting Points : The pyridinyl-substituted compound in exhibits a defined melting point (104–107°C), attributed to crystalline packing facilitated by the planar pyridinyl ring. The target compound’s cyclohexyl group may reduce crystallinity, lowering its melting point relative to aromatic analogs.
  • Solubility : The 4-ethylcyclohexyl group in the target compound likely reduces aqueous solubility compared to the methoxybenzyl group in , which has polar ether and aromatic moieties.

Functional Implications

  • Pharmacological Potential: The 3-methoxybenzyl group in may enhance binding to serotonin or adrenergic receptors due to its resemblance to neurotransmitter scaffolds, whereas the cyclohexyl group in the target compound could favor interactions with hydrophobic enzyme pockets.
  • Material Science: The pyridazine-pyrazole hybrid in demonstrates structural rigidity suitable for crystal engineering, a property less pronounced in the flexible cyclohexyl-substituted target compound.

Key Research Findings

Synthetic Robustness : Copper-catalyzed methods (e.g., ) are broadly applicable to pyrazole derivatives but may require optimization for bulky substituents like 4-ethylcyclohexyl.

Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyl) prioritize steric effects over electronic modulation, contrasting with electron-donating groups (e.g., methoxy in ).

Crystallinity : Aromatic substituents (pyridinyl, phenyl) enhance crystallinity , while aliphatic groups (cyclohexyl, cyclopropyl) may complicate crystallization.

Biological Activity

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-ethylcyclohexyl substituent and a methyl group at the 1-position contributes to its unique properties. The molecular formula is C13_{13}H18_{18}N4_{4}, with a molecular weight of approximately 234.31 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, pyrazole derivatives are known for their ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE). These interactions suggest potential anti-inflammatory properties , making it a candidate for therapeutic exploration in treating inflammatory conditions.

Research indicates that this compound modulates enzyme activities linked to inflammatory responses. Its structural characteristics facilitate selective binding to target proteins, enhancing its therapeutic potential while minimizing side effects. The compound's effectiveness is likely due to its ability to influence pathways associated with inflammation and pain.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Isopropyl-4-methyl-1H-pyrazol-3-amineIsopropyl group at position 4Different alkyl substituent affecting reactivity
3-AminopyrazoleAmino group at position 3Lacks ethyl and cyclohexyl substituents
4-AminopyrazoleAmino group at position 4Similar core but different substituent position
5-AminopyrazoleAmino group at position 5Different biological activity profile

The unique combination of the ethyl and cyclohexyl groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable entity within the pyrazole family.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance, one study demonstrated that pyrazole compounds exhibited significant anti-inflammatory effects by inhibiting TNF-alpha and IL-6 production in vitro. Specifically, compounds similar to this compound showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Another investigation highlighted the compound's potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth and metabolism. The findings suggest that this compound could be further developed as an antitumor agent due to its ability to selectively target PI3K pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazole-3-amine derivatives and substituted cyclohexyl halides. For example, alkylation of 1-methyl-1H-pyrazol-3-amine with 4-ethylcyclohexyl bromide under basic conditions (e.g., potassium carbonate) in aprotic solvents like DMF or DMSO at elevated temperatures (~80–100°C) is a common approach. Catalysts such as copper(I) bromide may enhance reactivity . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the molecular structure of This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substituent integration and chemical environment (e.g., cyclohexyl protons at δ 1.0–2.5 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches ~3300 cm⁻¹, C-N stretches ~1250 cm⁻¹) .

Q. What are the recommended storage conditions and stability assessments for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation. Stability assessments include:

  • Accelerated Aging : Expose to elevated temperatures (40–60°C) and monitor decomposition via TLC or HPLC.
  • Solubility Tests : Verify solubility in DMSO or DMF for biological assays, noting precipitation over time .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in This compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to resolve conformational isomers or disordered substituents. For example, the cyclohexyl group’s chair vs. boat conformation can be distinguished via anisotropic displacement parameters .

Q. How does the substitution pattern on the pyrazole ring and cyclohexyl group affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Lipophilicity : The 4-ethylcyclohexyl group enhances membrane permeability (logP ~3.5), critical for CNS-targeting agents.
  • Bioactivity : Pyrazole’s N1-methyl group prevents metabolic oxidation, while the cyclohexyl moiety may stabilize receptor binding via hydrophobic interactions. Comparative studies with analogs (e.g., replacing ethyl with methyl) reveal structure-activity relationships (SAR) in enzyme inhibition .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches validate target interactions?

  • Methodological Answer :

  • Dose-Response Curves : Confirm activity consistency (IC₅₀/EC₅₀ values) across multiple assays (e.g., fluorescence polarization vs. radiometric assays).
  • Competitive Binding Assays : Use labeled ligands (e.g., ³H- or FITC-conjugated) to assess specificity for targets like kinases or GPCRs .
  • Molecular Dynamics Simulations : Identify binding pose variations due to conformational flexibility in the cyclohexyl group .

Q. How to design experiments to investigate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescence kits to measure inhibition.
  • Cellular Assays : Evaluate antiproliferative effects in cancer lines (e.g., HCT-116, MCF-7) via MTT assays.
  • Docking Studies : Align the compound’s 3D structure (from crystallography) with kinase active sites (PDB: 1M17) to predict binding motifs .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Standardized Solvent Systems : Use USP buffers (pH 1.2–7.4) and DMSO for uniformity.
  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions that may skew solubility readings.
  • HPLC-PDA : Quantify solubility via UV absorbance at λ_max (~260 nm for pyrazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.